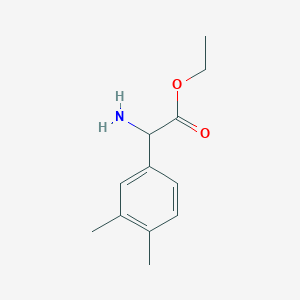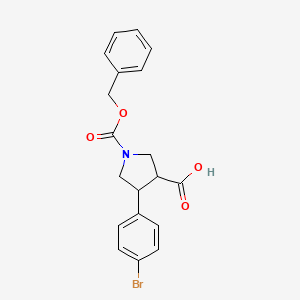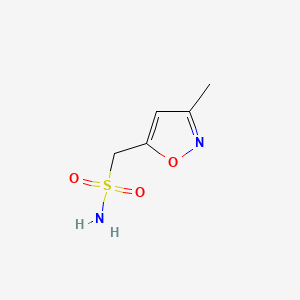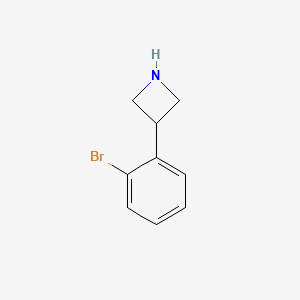
3-(2-Bromophenyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromophenyl)azetidine: is a chemical compound with the following IUPAC name: 3-(2-bromobenzyl)azetidine hydrochloride . Its molecular formula is C10H12BrN·HCl with a molecular weight of approximately 262.58 g/mol . This compound belongs to the class of azetidines, which are four-membered ring structures containing a nitrogen atom.
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for the preparation of 3-(2-bromophenyl)azetidine. One common method involves the reaction of 2-bromobenzaldehyde with an aziridine precursor, followed by reduction to form the azetidine ring . The specific synthetic steps and conditions may vary depending on the desired purity and yield.
Industrial Production Methods: While there is no widely recognized industrial-scale production method for this compound, research laboratories often synthesize it for scientific investigations.
Análisis De Reacciones Químicas
Reactivity: 3-(2-Bromophenyl)azetidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Reduction Reactions: Reduction of the azetidine ring can lead to different derivatives.
Cyclization Reactions: Intramolecular reactions can form larger ring structures.
Bromination: Bromine or N-bromosuccinimide (NBS) can be used for bromination.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) can reduce the azetidine ring.
Cyclization: Acidic conditions promote cyclization reactions.
Major Products: The major products depend on the specific reaction conditions. For example, reduction of the azetidine ring could yield amines or other derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: It may serve as a precursor for bioactive compounds.
Medicine: Research into its pharmacological properties and potential therapeutic applications.
Industry: Although not widely used industrially, it could find applications in materials science or drug development.
Mecanismo De Acción
The exact mechanism by which 3-(2-bromophenyl)azetidine exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Comparación Con Compuestos Similares
While 3-(2-bromophenyl)azetidine is relatively unique due to its specific substitution pattern, it shares similarities with other azetidine derivatives, such as 2-(3-bromophenyl)azetidine . These compounds may have overlapping reactivity and applications.
Propiedades
Fórmula molecular |
C9H10BrN |
|---|---|
Peso molecular |
212.09 g/mol |
Nombre IUPAC |
3-(2-bromophenyl)azetidine |
InChI |
InChI=1S/C9H10BrN/c10-9-4-2-1-3-8(9)7-5-11-6-7/h1-4,7,11H,5-6H2 |
Clave InChI |
DPTFMVJMOFNVTN-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


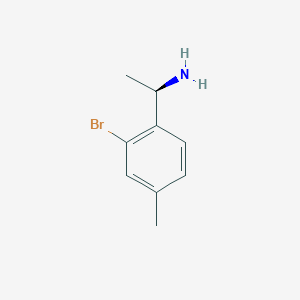
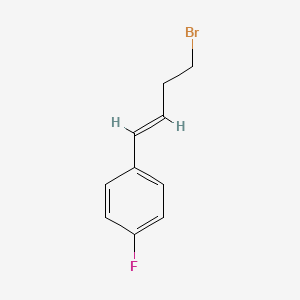
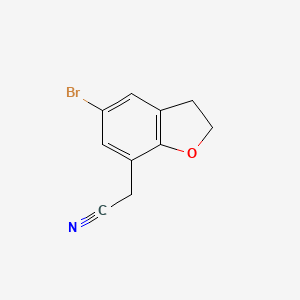
![tert-Butyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13540498.png)
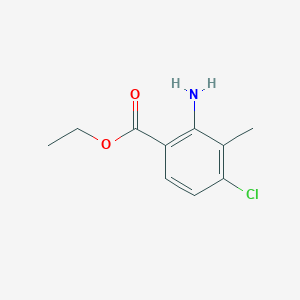
![4-[(Methanesulfonyl)(methyl)amino]-3-methoxybenzoic acid](/img/structure/B13540507.png)
![Methyl[(piperidin-2-yl)methyl]amine dihydrochloride](/img/structure/B13540521.png)
![1-[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B13540525.png)
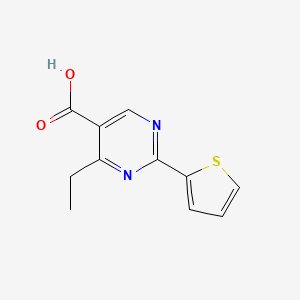
![8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylicacid](/img/structure/B13540531.png)

